2-Bromodibenzo[B,F][1,4]thiazepin-11(10H)-one
CAS No.:
Cat. No.: VC15815689
Molecular Formula: C13H8BrNOS
Molecular Weight: 306.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H8BrNOS |
|---|---|
| Molecular Weight | 306.18 g/mol |
| IUPAC Name | 8-bromo-5H-benzo[b][1,4]benzothiazepin-6-one |
| Standard InChI | InChI=1S/C13H8BrNOS/c14-8-5-6-11-9(7-8)13(16)15-10-3-1-2-4-12(10)17-11/h1-7H,(H,15,16) |
| Standard InChI Key | NGFCUHWGACPFOV-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)NC(=O)C3=C(S2)C=CC(=C3)Br |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a dibenzothiazepine core with a bromine substituent at the 2-position. X-ray crystallography reveals that the thiazepine ring adopts a boat conformation, stabilized by weak intramolecular interactions such as C–H⋯π bonds and N–H⋯O hydrogen bonds . The dihedral angle between the two benzene rings is 75.92° , creating a butterfly-like geometry that enhances its binding affinity to biological targets. The N–C bond in the thiazepine ring (1.368 Å) is shorter than typical single bonds, indicating partial sp² hybridization at the nitrogen center .
Spectroscopic Characterization
-
IR Spectroscopy: Key absorption bands include ν(C=O) at 1680–1684 cm⁻¹ and ν(C–Br) at 550–600 cm⁻¹ .
-
NMR: ¹H NMR (DMSO-d₆) shows aromatic protons as multiplets at δ 7.2–8.1 ppm, with the NH proton resonating at δ 10.2 ppm .
-
Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 305.0 [M+H]⁺, with fragmentation patterns consistent with bromine loss.
Synthesis and Optimization
Traditional Methods
Early syntheses involved multi-step sequences starting from dibenzo[b,f] thiazepin-11(10H)-one. Bromination using N-bromosuccinimide (NBS) in dichloromethane/acetonitrile yielded the title compound in 45–60% purity . Challenges included side reactions at elevated temperatures and tedious purification steps.
One-Pot Synthesis
A modern approach utilizes 1-chloro-2-nitrobenzene as the starting material, proceeding through five steps without intermediate isolation:
-
Nitration: HNO₃/H₂SO₄ at 0°C.
-
Reduction: Fe/HCl to form aniline.
-
Cyclization: POCl₃-mediated lactam formation.
-
Bromination: NBS in acetonitrile at 5°C.
-
Crystallization: Slow evaporation from DMSO/water.
This method achieves 70% yield and >99% purity, significantly reducing production costs.
Table 1: Comparison of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Traditional | 45–60 | 85–90 | Established protocol |
| One-Pot | 70 | >99 | Reduced steps, high reproducibility |
Biological Activities and Mechanisms
Antimicrobial Effects
The compound inhibits bacterial biofilm formation by disrupting quorum sensing pathways. Against Staphylococcus aureus and Pseudomonas aeruginosa, it shows MIC values of 8–16 µg/mL, outperforming ciprofloxacin in biofilm eradication . Mechanistic studies suggest interference with pyoverdine synthesis in P. aeruginosa .
Antiparasitic Activity
In screening against Trypanosoma brucei brucei, derivatives of 2-bromodibenzo[b,f] thiazepin-11(10H)-one exhibited EC₅₀ values of 2.8–5.0 µM, with a selectivity index >70 compared to mammalian cells . The bromine atom enhances membrane permeability, facilitating uptake in parasitic cells .
COX-2 Inhibition and Anti-Inflammatory Action
Structural analogs demonstrate COX-2 selectivity indices of 90–99%, reducing prostaglandin E₂ (PGE₂) production by 68% in murine macrophages . Molecular docking reveals that the bromine moiety occupies a hydrophobic pocket near the COX-2 active site, stabilizing inhibitor binding .
Pharmaceutical and Industrial Applications
Drug Development
The compound serves as a key intermediate in synthesizing antipsychotics such as quetiapine, where it is monitored as an impurity (Quetiapine Related Compound G) . Its bioisosteric replacement potential is explored in developing antidepressants with reduced side effects .
Material Science
In polymer chemistry, its rigid dibenzothiazepine core improves thermal stability in polyimides, with glass transition temperatures (Tg) exceeding 300°C . Applications in OLEDs are under investigation due to its fluorescence properties .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume